molecular formula C6H6N4S2 B1301174 5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole CAS No. 306936-74-3

5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole

Cat. No.: B1301174
CAS No.: 306936-74-3
M. Wt: 198.3 g/mol
InChI Key: NCVBJRBPVNOUEF-UHFFFAOYSA-N
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Description

5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a thiophene ring and a hydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo or azoxy derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

Chemistry

In chemistry, 5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Compounds with similar structures have shown antimicrobial, antifungal, and anticancer activities.

Medicine

In medicinal chemistry, this compound and its derivatives are studied for their potential therapeutic applications. They may act as enzyme inhibitors or interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydrazine group can form covalent bonds with biological molecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    5-Hydrazinyl-3-(phenyl)-1,2,4-thiadiazole: Similar structure but with a phenyl group instead of a thiophene ring.

    5-Hydrazinyl-3-(pyridin-2-yl)-1,2,4-thiadiazole: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to phenyl or pyridine rings. This can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S2/c7-9-6-8-5(10-12-6)4-2-1-3-11-4/h1-3H,7H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVBJRBPVNOUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NSC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371422
Record name 5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-74-3
Record name 5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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